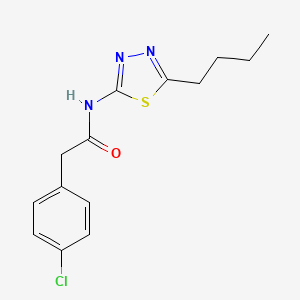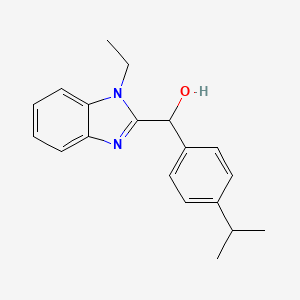
N~2~-(2-chlorophenyl)-N~1~-(4-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(2-chlorophenyl)-N~1~-(4-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as CGP 49823, is a small molecule inhibitor that has gained significant attention in the scientific community for its potential therapeutic applications. This compound belongs to a class of drugs known as glycine site NMDA receptor antagonists, which have been shown to have a variety of effects on the central nervous system.
Mechanism of Action
CGP 49823 works by binding to the glycine site of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking this site, CGP 49823 can modulate the activity of the NMDA receptor, leading to changes in neurotransmitter release and neuronal excitability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CGP 49823 are complex and depend on a variety of factors, including the dose, route of administration, and duration of treatment. Some of the effects that have been observed in animal studies include changes in neurotransmitter release, alterations in synaptic plasticity, and modulation of neuronal excitability.
Advantages and Limitations for Lab Experiments
One of the main advantages of CGP 49823 for lab experiments is its specificity for the glycine site of the NMDA receptor, which allows for precise modulation of this target. However, this compound also has some limitations, including its relatively short half-life and the potential for off-target effects at higher doses.
Future Directions
There are several potential future directions for research on CGP 49823, including the development of more potent and selective compounds, the investigation of its effects on other neurotransmitter systems, and the exploration of its potential therapeutic applications in a variety of neurological and psychiatric disorders. Additionally, further studies are needed to better understand the biochemical and physiological effects of this compound and to identify potential side effects and safety concerns.
Synthesis Methods
The synthesis of CGP 49823 involves several steps, including the reaction of 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride. This intermediate is then reacted with 4-chloroaniline and phenylsulfonyl chloride to form the desired compound.
Scientific Research Applications
CGP 49823 has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. This compound has been shown to have efficacy in animal models of depression, anxiety, and schizophrenia, and has also been studied for its potential use in the treatment of chronic pain.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2-chloroanilino]-N-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O3S/c21-15-10-12-16(13-11-15)23-20(25)14-24(19-9-5-4-8-18(19)22)28(26,27)17-6-2-1-3-7-17/h1-13H,14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRHHBLUUVAKNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)Cl)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2-chlorophenyl)-N-(4-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-methoxyethyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5181297.png)
![methyl 4-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B5181304.png)


![5-[4-(allyloxy)-3-bromobenzylidene]-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5181327.png)
![7-methyl-4-[(4-methylbenzyl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5181335.png)
![4-({[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)-2-methoxyphenyl 2,4-dichlorobenzoate](/img/structure/B5181340.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}acetamide](/img/structure/B5181343.png)
![N-[1-({[(2-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]benzamide](/img/structure/B5181362.png)
![2-[(3,3-diphenylpropanoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B5181389.png)
![ethyl 4-amino-2-({2-[(2-bromo-4,5-dimethylphenyl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B5181393.png)

![5-phenyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5181402.png)
![3-chloro-N-cyclopentyl-4-{[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]oxy}benzamide](/img/structure/B5181405.png)